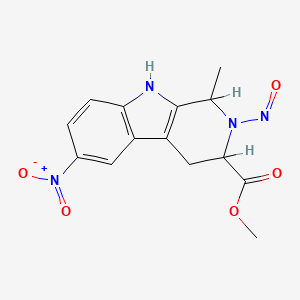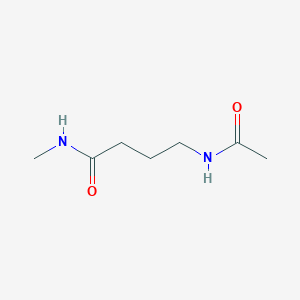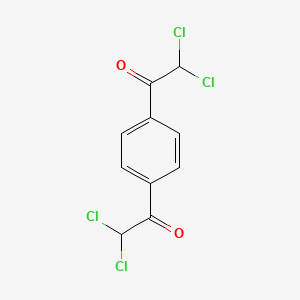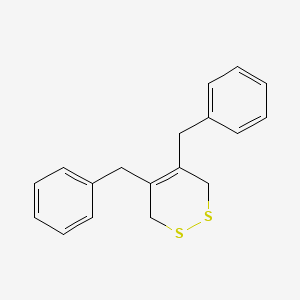
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine is a chemical compound belonging to the class of dithiins. Dithiins are heterocyclic compounds containing two sulfur atoms in a six-membered ring. This compound is characterized by the presence of two benzyl groups attached to the 4 and 5 positions of the dihydro-1,2-dithiine ring.
Preparation Methods
The synthesis of 4,5-Dibenzyl-3,6-dihydro-1,2-dithiine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzyl halides with dithiols in the presence of a base to form the desired dithiine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: The benzyl groups can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and applications.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,5-Dibenzyl-3,6-dihydro-1,2-dithiine exerts its effects involves its interaction with molecular targets and pathways. The sulfur atoms in the dithiine ring can form bonds with various substrates, leading to changes in their chemical properties. The benzyl groups can also participate in interactions with other molecules, influencing the compound’s overall reactivity and function.
Comparison with Similar Compounds
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds have a similar dithiine ring structure but differ in the position of the sulfur atoms.
1,4-Dithianes: These compounds also contain a dithiine ring but with different substitution patterns.
3,6-Dibenzyl-1,2-dihydro-1,2,4,5-tetraazine: This compound has a similar benzyl substitution but differs in the heterocyclic ring structure. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Properties
CAS No. |
821770-10-9 |
|---|---|
Molecular Formula |
C18H18S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
4,5-dibenzyl-3,6-dihydrodithiine |
InChI |
InChI=1S/C18H18S2/c1-3-7-15(8-4-1)11-17-13-19-20-14-18(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
WYBYXCQIJQNUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CSS1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



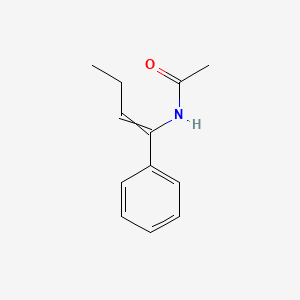
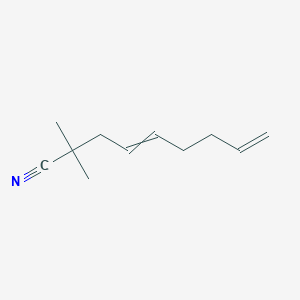
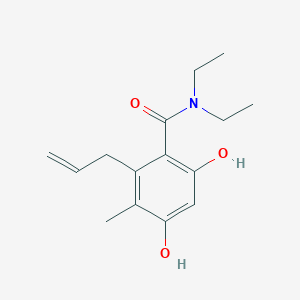
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)
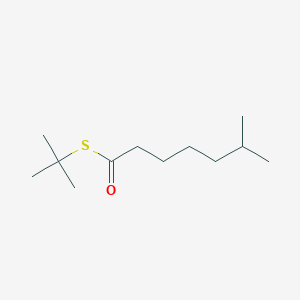
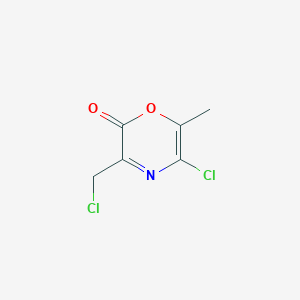
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
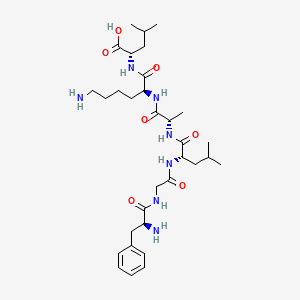
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
